alpha-Methyl-3-carboxyphenylalanine
Description
(S)-α-Methyl-3-carboxyphenylalanine (α-MCPA) is a non-natural amino acid derivative characterized by a methyl group at the α-carbon and a carboxyl group at the 3-position of the phenyl ring. Its molecular formula is inferred to be C₁₁H₁₃NO₄, distinguishing it from natural phenylalanine derivatives. α-MCPA has been studied extensively in neuroscience, particularly for its role in modulating metabotropic glutamate receptors (mGluRs), which are critical targets for neurological disorders .
Properties
CAS No. |
171031-50-8 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
3-[(2S)-2-amino-2-carboxypropyl]benzoic acid |
InChI |
InChI=1S/C11H13NO4/c1-11(12,10(15)16)6-7-3-2-4-8(5-7)9(13)14/h2-5H,6,12H2,1H3,(H,13,14)(H,15,16)/t11-/m0/s1 |
InChI Key |
AORMNQRMXYXXJK-NSHDSACASA-N |
SMILES |
CC(CC1=CC(=CC=C1)C(=O)O)(C(=O)O)N |
Isomeric SMILES |
C[C@](CC1=CC(=CC=C1)C(=O)O)(C(=O)O)N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(=O)O)(C(=O)O)N |
Synonyms |
alpha-M3CPA alpha-methyl-3-carboxyphenylalanine alpha-methyl-3-carboxyphenylalanine hydrochloride, (DL)-isome |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogues of α-MCPA in mGluR Studies
Two analogues of α-MCPA (compounds 2 and 3 ) were synthesized to evaluate their activity on mGluRs. Key findings include:
- Loss of Antagonist Activity : Both analogues were inactive as mGluR antagonists, unlike α-MCPA, which was previously reported to exhibit antagonist properties .
- GluR6 Agonism: Analogue 2 demonstrated weak agonistic activity for GluR6, a kainate receptor subtype, highlighting that minor structural modifications (e.g., changes to the carboxyl group’s electronic properties) can shift receptor specificity .
α-Methyl-m-tyrosine (α-MMT)
- Structure: α-MMT (C₁₀H₁₃NO₃) features a hydroxyl group at the 3-position instead of a carboxyl group.
- Function : Unlike α-MCPA, α-MMT inhibits catecholamine synthesis by competing with tyrosine hydroxylase, making it relevant in Parkinson’s disease research .
- Physicochemical Properties : The hydroxyl group in α-MMT reduces hydrophilicity compared to α-MCPA, impacting blood-brain barrier penetration .
Methyl (3-Hydroxyphenyl)-carbamate
- Structure: This compound (C₈H₉NO₃) substitutes the carboxyl group with a carbamate moiety.
Data Table: Key Comparative Properties
| Compound | Molecular Formula | 3-Position Substituent | Biological Activity | Key Applications |
|---|---|---|---|---|
| (S)-α-Methyl-3-carboxyphenylalanine | C₁₁H₁₃NO₄ | Carboxyl | mGluR antagonist | Neurological research |
| Analogue 2 (α-MCPA derivative) | Not reported | Modified carboxyl | Weak GluR6 agonist | Receptor specificity studies |
| α-Methyl-m-tyrosine (α-MMT) | C₁₀H₁₃NO₃ | Hydroxyl | Catecholamine synthesis inhibitor | Parkinson’s disease research |
| Methyl (3-hydroxyphenyl)-carbamate | C₈H₉NO₃ | Carbamate | N/A | Industrial chemistry |
Q & A
Q. What are the standard synthetic routes for α-Methyl-3-carboxyphenylalanine, and how can purity be optimized during synthesis?
The synthesis of meta-substituted phenylalanine derivatives typically employs electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. For α-methylated variants, stereoselective alkylation of chiral auxiliaries (e.g., Evans oxazolidinones) is critical to control the α-methyl stereochemistry. Post-synthesis, reverse-phase HPLC with photodiode array detection is recommended to monitor purity, particularly for resolving enantiomeric impurities . Recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) can further enhance crystallinity and purity .
Q. Which analytical techniques are most reliable for confirming the structural identity and enantiomeric purity of α-Methyl-3-carboxyphenylalanine?
Structural confirmation requires a combination of H/C NMR (to verify the methyl and carboxyl substituents) and high-resolution mass spectrometry (HRMS) for molecular formula validation. Enantiomeric purity is best assessed via chiral HPLC using cellulose-based columns (e.g., Chiralcel OD-H) with a hexane/isopropanol mobile phase. Circular dichroism (CD) spectroscopy can corroborate optical activity if reference standards are available .
Q. How does the meta-carboxyl group influence the compound’s solubility and lipophilicity, and what methods are used to quantify these properties?
The meta-carboxyl group enhances hydrophilicity compared to unmodified phenylalanine. Lipophilicity can be experimentally determined via reversed-phase HPLC retention times (log) under gradient elution conditions, with C18 columns and acetonitrile/water buffers. Computational methods like ClogP calculations (e.g., using ChemAxon software) provide supplementary predictions but require empirical validation .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s potential as an inhibitor of phenylalanine-metabolizing enzymes (e.g., phenylalanine hydroxylase)?
The α-methyl group introduces steric hindrance, disrupting substrate binding in enzymes reliant on the α-hydrogen for catalysis. Isotope labeling studies (e.g., H or C at the α-position) combined with kinetic isotope effect (KIE) analysis can elucidate whether rate-limiting steps involve C-H bond cleavage. X-ray crystallography of enzyme-inhibitor complexes further clarifies binding modes .
Q. How can researchers resolve contradictions in reported bioactivity data for α-Methyl-3-carboxyphenylalanine across different in vitro assays?
Discrepancies often arise from variations in assay conditions (e.g., buffer pH, ionic strength) or off-target effects. A tiered validation approach is recommended:
- Dose-response curves to confirm potency (IC/EC).
- Counter-screening against related enzymes (e.g., tyrosine hydroxylase) to assess selectivity.
- Cellular uptake studies (e.g., radiolabeled tracer assays) to differentiate intrinsic activity from bioavailability limitations .
Q. What computational strategies are effective for predicting the binding affinity of α-Methyl-3-carboxyphenylalanine to non-canonical targets (e.g., G-protein-coupled receptors)?
Molecular docking (AutoDock Vina, Schrödinger Glide) paired with molecular dynamics (MD) simulations (AMBER, GROMACS) can model ligand-receptor interactions. Free-energy perturbation (FEP) calculations refine affinity predictions by estimating binding free energy differences between analogs. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) when incorporating α-Methyl-3-carboxyphenylalanine?
Racemization is minimized using:
- Low-temperature coupling (0–4°C) with HATU/DIPEA activation.
- Pseudoproline dipeptide systems to reduce steric strain.
- Post-synthesis LC-MS monitoring of diastereomers via ion mobility spectrometry .
Methodological Notes
- Stereochemical Integrity : Always confirm configuration via X-ray crystallography if single crystals are obtainable .
- Data Reproducibility : Report detailed synthetic protocols (solvent ratios, catalyst loadings) and raw analytical data (NMR spectra, HPLC chromatograms) in supplementary materials .
- Ethical Citations : Cite primary literature over commercial catalogs; prioritize peer-reviewed journals (e.g., Molecules, Journal of Medicinal Chemistry) for methodological rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
